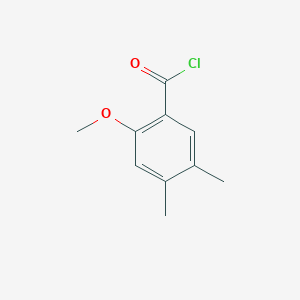
2-Methoxy-4,5-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and dimethyl groups at the 2, 4, and 5 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4,5-dimethylbenzoyl chloride can be synthesized through the reaction of 2-methoxy-4,5-dimethylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid with thionyl chloride for an extended period, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran.
Addition Reactions: Catalysts such as aluminum chloride are used to facilitate the addition reactions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Addition Reactions: The products are typically benzoyl derivatives with added functional groups.
Scientific Research Applications
2-Methoxy-4,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethylbenzoyl chloride involves its reactivity as an electrophile. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the aromatic ring, followed by the elimination of a proton to restore aromaticity . The methoxy and dimethyl groups influence the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
3,5-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups at the 3 and 5 positions.
2-Methoxybenzoyl chloride: Lacks the dimethyl groups, making it less sterically hindered.
Uniqueness: 2-Methoxy-4,5-dimethylbenzoyl chloride is unique due to the specific positioning of the methoxy and dimethyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of these groups can also affect the compound’s physical properties and its applications in various fields.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3 |
InChI Key |
CWUNNJOHIVTJGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)




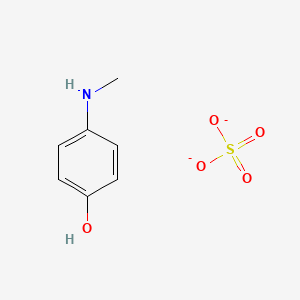
![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)

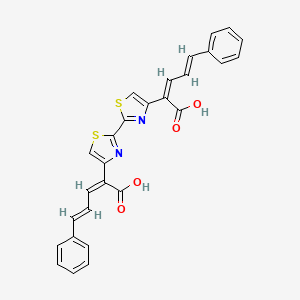
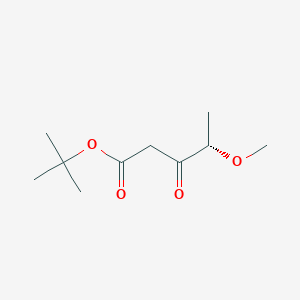
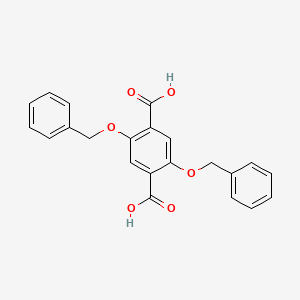
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
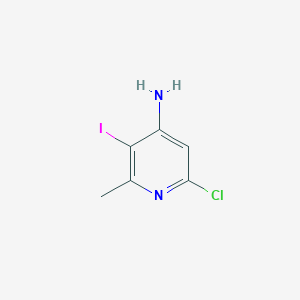
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)
